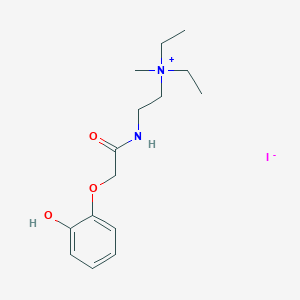

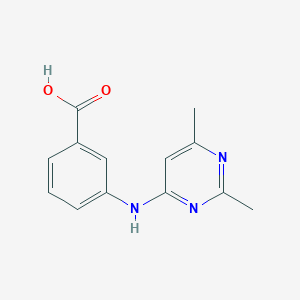

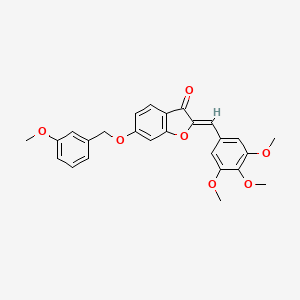

![molecular formula C16H11BrO3 B2492292 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde CAS No. 438220-10-1](/img/structure/B2492292.png)

5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives, including those similar to “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde,” often involves halogenation and alkylation reactions. A notable method for synthesizing furan carboxylic acids and their esters includes the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, leading to various dibromo-esters and chloro-esters, depending on the solvent and conditions used (Chadwick, Chambers, Meakins, & Snowden, 1973). The synthesis of related naphtho[2,1-b]furan derivatives through reactions involving hydrazine hydrate and acetophenones has been documented, indicating a broad range of potential synthetic pathways for similar compounds (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Molecular Structure Analysis

The molecular structure of furan derivatives can be significantly influenced by substituents and the synthetic pathway. The presence of a bromo-naphthyloxy group in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” suggests a complex interaction between the furan core and the bulky naphthyl group. Research on similar compounds shows that substituent effects play a crucial role in the synthesis and properties of the molecules, affecting their yield and stability (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, including electrophilic substitutions and hydrogenation. The bromo and aldehyde functional groups in “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” are reactive sites that can participate in further chemical transformations. For instance, furan-2-carbaldehydes serve as C1 building blocks for the synthesis of bioactive compounds through photocatalytic C–C bond cleavage, highlighting the reactivity and versatility of furan-based aldehydes (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis Techniques: Research has demonstrated methods to synthesize furan- and thiophen-2-carboxylic acids with various substituents, including bromination of furan-2-carbaldehyde in the presence of aluminium chloride, highlighting possible routes to derive complex compounds like 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde (Chadwick, Chambers, Meakins, & Snowden, 1973).

- Reactivity and Formation: Studies on substituted furan- and thiophen-2-carbaldehydes explore their reactivity, providing insight into the chemical behavior of similar compounds (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).

Biomedical Research

- Antitumor Properties: Certain derivatives, such as 5-(hydroxymethyl) furan-2-carbaldehyde, have shown promise in inhibiting the proliferation of tumor cells, suggesting potential biomedical applications for related compounds (Jia et al., 2015).

- Neuroprotective Activities: Compounds structurally similar to 5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde have displayed neuroprotective activity against cell damage, indicating potential for neurological applications (Li et al., 2016).

Chemical and Physical Properties

- Thermodynamic Properties: The study of furan-2-carbaldehydes and their derivatives, including their thermodynamic properties, provides crucial information for understanding the stability and reactivity of similar compounds (Dibrivnyi et al., 2015).

Photocatalytic Applications

- Photocatalysis: Research has explored the use of furan-2-carbaldehydes as C1 building blocks in ligand-free photocatalytic C–C bond cleavage, which can be relevant in synthesizing biologically active compounds (Yu et al., 2018).

Safety and Hazards

While specific safety and hazard information for “5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde” is not available, related compounds such as 5-Bromo-2-furaldehyde have been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

特性

IUPAC Name |

5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c17-13-3-1-12-8-14(4-2-11(12)7-13)19-10-16-6-5-15(9-18)20-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHMLEYFTPPIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((6-Bromonaphthalen-2-yl)oxy)methyl)furan-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

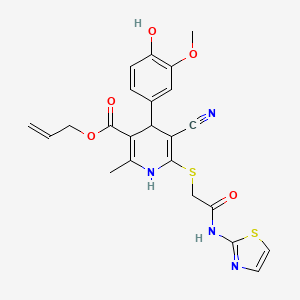

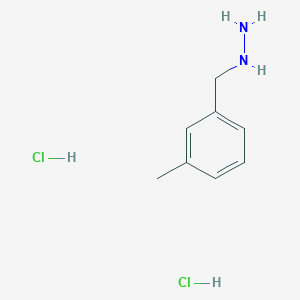

![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)

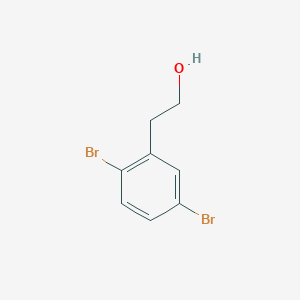

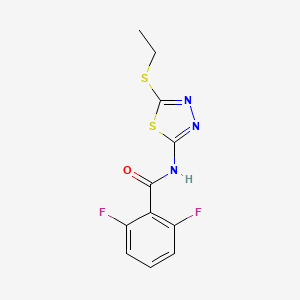

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)

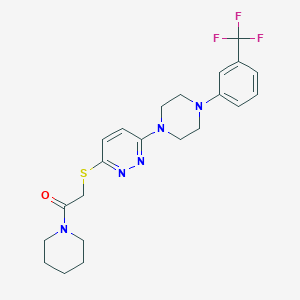

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)

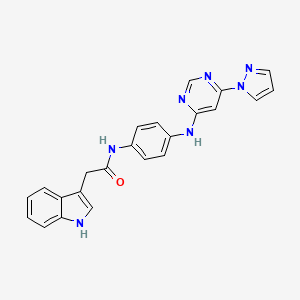

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)